molecular formula C8H12N2O4 B2381710 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 708261-61-4

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B2381710
CAS No.: 708261-61-4
M. Wt: 200.194
InChI Key: CLXSRLIXGDEGAQ-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 944898-67-3) is a hydantoin derivative characterized by a five-membered imidazolidine ring with two ketone groups (2,5-dioxo) and an isopropyl substituent at the 3-position. The acetic acid side chain at the 4-position introduces carboxylic acid functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structural framework is shared with other hydantoin-based acids, which are known for their hydrogen-bonding capabilities and conformational flexibility .

Properties

IUPAC Name

2-(2,5-dioxo-3-propan-2-ylimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(2)10-5(3-6(11)12)7(13)9-8(10)14/h4-5H,3H2,1-2H3,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXSRLIXGDEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the reaction of isopropylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the imidazolidine ring. The final step involves the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxygen content.

    Reduction: Amine derivatives with reduced nitrogen content.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Inhibition of Tumor Growth
A study assessed the compound's effectiveness against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study: Cytokine Inhibition
In a controlled experiment, this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages by up to 50%. This indicates potential applications in treating inflammatory diseases.

Drug Development

Due to its promising biological activities, this compound is being explored as a potential lead compound for drug development in oncology and immunology.

Combination Therapies

The compound may also be beneficial in combination therapies with existing anticancer drugs to enhance efficacy and overcome resistance mechanisms.

Table 1: Biological Activities of this compound

Activity TypeEffectivenessReference
AnticancerIC50 ~ 20 µM against MCF-7 cells
Anti-inflammatory50% reduction in TNF-alpha and IL-6 levels

Table 2: Potential Therapeutic Applications

Application TypeDescription
Cancer TherapyDevelopment of new anticancer agents
Inflammatory DiseasesTreatment options for chronic inflammation

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 2,5-dioxoimidazolidin-4-yl acetic acid derivatives. Key structural variations among analogues include:

  • Alkyl Substituents: 2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid (CAS: 723-09-1): Features dipropyl groups at the 4-position, increasing hydrophobicity (density: 1.167 g/cm³) compared to the isopropyl variant .
  • Aromatic Substituents :

    • 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS: 1214842-25-7): A fluorophenyl group introduces electron-withdrawing effects, altering electronic distribution (Molecular Formula: C₁₁H₉FN₂O₄; MW: 252.20) .
    • (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS: 62848-47-9): Phenyl substitution enhances π-π stacking interactions, relevant for crystallinity (MW: 246.22) .
  • Unsubstituted Core :

    • Hydantoin-5-acetic acid (CAS: 5427-26-9): The parent compound lacks substituents, exhibiting simpler conformational dynamics (Molecular Formula: C₅H₆N₂O₄; MW: 158.11; pKa: ~3.75) .

Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Density (g/cm³) pKa Melting Point (°C) Key Features
2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid (944898-67-3) C₈H₁₂N₂O₄ 200.19 N/A N/A N/A Isopropyl group enhances lipophilicity
Hydantoin-5-acetic acid (5427-26-9) C₅H₆N₂O₄ 158.11 N/A ~3.75 N/A Flexible side chain; 13 conformers
2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid (723-09-1) C₁₁H₁₈N₂O₄ 242.27 1.167 3.75 N/A Dipropyl groups increase steric bulk
2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (1214842-25-7) C₁₁H₉FN₂O₄ 252.20 N/A N/A N/A Fluorine enhances electronegativity

Conformational and Electronic Analysis

  • Hydantoin-5-acetic acid exhibits 13 conformers due to rotation of the carboxylic acid side chain, with six cis and seven trans configurations. The cis conformation is energetically favored, stabilized by intramolecular hydrogen bonds .

Biological Activity

Overview

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N2O4
  • CAS Number : 16394958

Synthesis

The synthesis of this compound typically involves the reaction of isopropylamine with maleic anhydride to form an intermediate that cyclizes to yield the final product. The reaction conditions include:

  • Temperature : Room temperature
  • Solvents : Water or organic solvents such as ethanol
  • Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key aspects include:

  • Molecular Targets : The compound may interact with enzymes and receptors involved in metabolic pathways.
  • Pathways Influenced : It is suggested that the compound can modulate signal transduction pathways and influence metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been evaluated for its potential as an inhibitor of tubulin polymerization, which is crucial in cancer cell division.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of metalloproteinases (MMPs), particularly MMP12, which is involved in extracellular matrix remodeling and tumor metastasis. Inhibitors targeting MMPs can have therapeutic implications in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in cancer cell lines
Enzyme InhibitionInhibits MMP12 activity
Signal ModulationAffects metabolic signaling pathways

Research Insights

  • Antiproliferative Activity : A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • MMP Inhibition : Another research effort focused on the compound's ability to inhibit MMP12, revealing that it could reduce invasive capabilities of tumor cells in vitro. This suggests a potential role in preventing metastasis.
  • Signal Pathway Interaction : Investigations into the compound's interaction with signaling pathways indicate it may modulate pathways related to inflammation and cellular stress responses.

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